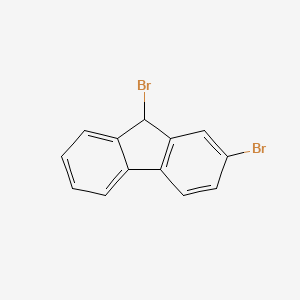
2,9-Dibromo-9h-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dibromo-9h-fluorene is a brominated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms at the 2 and 9 positions of the fluorene structure. It is widely used in organic synthesis and materials science due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,9-Dibromo-9h-fluorene can be synthesized through the bromination of fluorene. The process typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions. The reaction conditions must be carefully controlled to ensure selective bromination at the 2 and 9 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2,9-Dibromo-9h-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized to form fluorenone derivatives or reduced to form fluorene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are often used in the presence of bases such as potassium carbonate or cesium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products
Substitution: Products include various substituted fluorenes depending on the nucleophile used.
Coupling: Biaryl compounds with extended conjugation.
Oxidation: Fluorenone derivatives.
Applications De Recherche Scientifique
2,9-Dibromo-9h-fluorene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent charge transport properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Mécanisme D'action
The mechanism of action of 2,9-Dibromo-9h-fluorene is primarily based on its ability to undergo various chemical transformations. The bromine atoms serve as reactive sites for substitution and coupling reactions, allowing the compound to form a wide range of derivatives. These derivatives can interact with biological targets or electronic materials, depending on their structure and functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Dibromo-9h-fluorene
- 2,7-Dibromo-9-fluorenone
- 9,9-Dioctyl-2,7-dibromofluorene
Uniqueness
2,9-Dibromo-9h-fluorene is unique due to its specific bromination pattern, which imparts distinct reactivity compared to other brominated fluorenes. This makes it particularly useful in the synthesis of certain polymers and electronic materials where precise control over the molecular structure is required .
Propriétés
Numéro CAS |
6633-25-6 |
|---|---|
Formule moléculaire |
C13H8Br2 |
Poids moléculaire |
324.01 g/mol |
Nom IUPAC |
2,9-dibromo-9H-fluorene |
InChI |
InChI=1S/C13H8Br2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7,13H |
Clé InChI |
LCSRSFIWOSPUNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3=C(C=C(C=C3)Br)C(C2=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


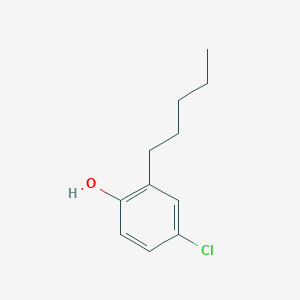
![[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(methylhydrazinylidene)methyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14729003.png)
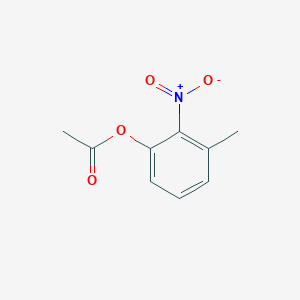
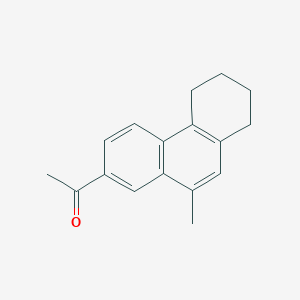

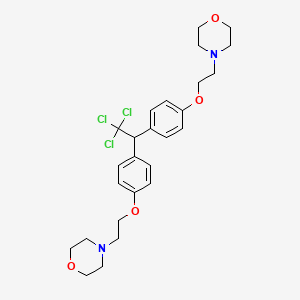

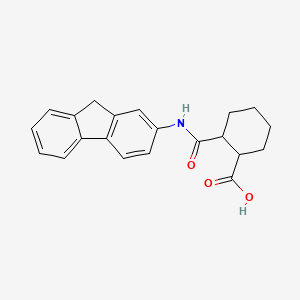
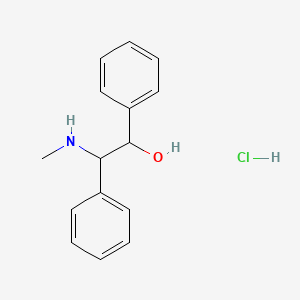
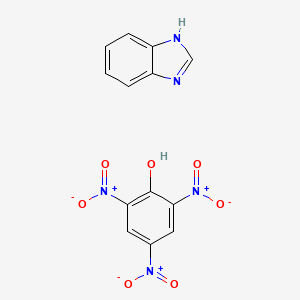
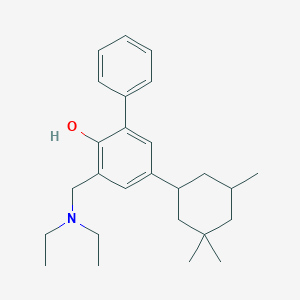
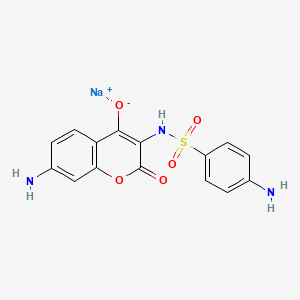
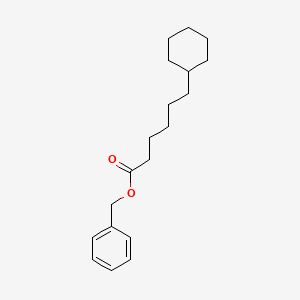
![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
